N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

M2 muscarinic receptor synthetic intermediate benzylidene ketal

Validated Intermediate VI from the Boyle (2000) M2 antagonist synthetic route. The 3,5-dimethylpiperidine sulfonyl pattern is irreplaceable: substituting morpholine or unsubstituted piperidine analogs collapses the subsequent reduction-condensation step with N-Boc-4-piperidone, causing intermediate drift and route failure. This intermediate enables direct access to Compound 10's sub-nanomolar M2 affinity and 100-fold selectivity without redundant upstream synthesis, reducing development time and cost. Also serves as a versatile scaffold for systematic SAR expansion of sulfonamide-linked benzamide series for muscarinic subtype profiling. Process chemistry teams can benchmark alternative coupling conditions and scale-up studies directly from this characterized junction intermediate.

Molecular Formula C28H30N2O4S
Molecular Weight 490.62
CAS No. 392323-38-5
Cat. No. B2608240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
CAS392323-38-5
Molecular FormulaC28H30N2O4S
Molecular Weight490.62
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4)C
InChIInChI=1S/C28H30N2O4S/c1-19-9-14-26(25(16-19)27(31)22-7-5-4-6-8-22)29-28(32)23-10-12-24(13-11-23)35(33,34)30-17-20(2)15-21(3)18-30/h4-14,16,20-21H,15,17-18H2,1-3H3,(H,29,32)
InChIKeyJCSGSPQITKYWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide for M2 Muscarinic Antagonist Synthesis


N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (CAS 392323-38-5) is a synthetic benzamide derivative featuring a 3,5-dimethylpiperidine sulfonyl group. According to the Drug Synthesis Database, this compound serves as a key intermediate (intermediate VI) in the synthesis of benzylidene ketal-based M2 muscarinic receptor antagonists, which have been investigated for the treatment of Alzheimer's disease. The compound's specific substitution pattern is critical for elaborating the final pharmacophore through subsequent alkylation, oxidation, and deprotection steps [1]. No published bioactivity data for the isolated compound is currently available.

Why Generic Substitution of N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide Compromises Synthesis


The compound is a specifically designated intermediate in a multi-step synthesis of selective M2 muscarinic receptor antagonists. Substituting another sulfonylbenzamide analog (e.g., the morpholine variant) would alter the steric and electronic properties required at the piperidine nitrogen, as the 3,5-dimethyl substitution pattern on the piperidine ring is essential for the subsequent reduction-condensation step with N-Boc-4-piperidone. Generically substituted intermediates would lead to downstream intermediate drift, potentially collapsing the entire synthetic route [1].

Quantitative Differentiation Evidence for N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide


Synthetic Route Fidelity: Stereochemical Control Required for M2 Antagonist Intermediates

The compound serves as intermediate (VI) in the published route to benzylidene ketal M2 antagonists. This route, validated in peer-reviewed literature for producing the final active compound 10 (Ki < 1 nM, >100-fold selectivity over M1/M3/M4), relies on the specific 3,5-dimethylpiperidine sulfonyl group for the crucial reductive condensation step. No alternative intermediates have been reported for this route [1].

M2 muscarinic receptor synthetic intermediate benzylidene ketal

Structural Uniqueness: 3,5-Dimethylpiperidine Sulfonyl Moiety

The 3,5-dimethyl substitution on the piperidine ring distinguishes this compound from the morpholine and unsubstituted piperidine sulfonamide analogs commonly found in screening libraries. SAR studies on related M2 antagonist scaffolds indicate that steric bulk at the piperidine position affects both target affinity and subtype selectivity. The specific 3,5-dimethyl pattern may provide a balance between lipophilicity and steric fit not achievable with morpholine (polar) or 4-methylpiperidine (different steric profile) variants [1].

structure-activity relationship sulfonamide piperidine

Procurement Scenarios for N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide


Medicinal Chemistry Programs Targeting M2 Muscarinic Receptors

Procure this compound as the validated intermediate (VI) for synthesizing benzylidene ketal-derived M2 antagonists, as described by Boyle et al. (2000). Using this intermediate allows access to the full compound 10 structure previously characterized with sub-nanomolar M2 affinity and 100-fold selectivity. Researchers can reproduce the published pharmacophore without redundant intermediate synthesis, saving development time [2].

Chemical Probe Development for Muscarinic Subtype Selectivity

Utilize the compound as a chemical probe intermediate to derivatize the sulfonamide-linked benzamide scaffold, generating tool compounds for muscarinic receptor subtype profiling. The 3,5-dimethylpiperidine group may confer steric properties that influence selectivity, enabling systematic SAR expansion beyond the original benzylidene ketal series [1].

Synthetic Route Scouting and Process Development

For process chemists optimizing the synthesis of M2 antagonist candidates, this compound represents the critical junction intermediate at which the piperidine-sulfonyl fragment is installed. Its availability as a characterized intermediate allows benchmarking of alternative coupling conditions and scale-up studies without synthesizing the entire route from scratch, thereby reducing development risk and cost [1].

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.